molecular formula C14H26FNO5 B6184960 tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate CAS No. 2757961-56-9

tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate

Cat. No.: B6184960
CAS No.: 2757961-56-9
M. Wt: 307.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate is a complex organic compound that features a tert-butyl ester group, a fluoro substituent, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Fluorination: Introduction of the fluoro group can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor technology allows for precise control over reaction conditions, leading to more consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium azide (NaN3), thiourea

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates. It can also serve as a probe to investigate the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the fluoro group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxypentanoate
  • tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-bromo-5-hydroxypentanoate
  • tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-hydroxypentanoate

Uniqueness

The unique combination of a fluoro group, hydroxyl group, and tert-butyl ester in tert-butyl (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate distinguishes it from similar compounds. The fluoro group imparts distinct electronic properties, enhancing its reactivity and stability compared to its chloro, bromo, and methyl analogs.

Properties

CAS No.

2757961-56-9

Molecular Formula

C14H26FNO5

Molecular Weight

307.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.